molecular formula C7H14ClNO2S B2865462 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride CAS No. 1361218-99-6

3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride

Cat. No.: B2865462
CAS No.: 1361218-99-6
M. Wt: 211.7
InChI Key: IEPNXPZDCJUYMB-UHFFFAOYSA-N
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Description

3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride (CAS: 1361218-99-6) is a cyclopropane-substituted thiomorpholine derivative with a molecular formula of C₇H₁₄ClNO₂S and a molecular weight of 211.71 g/mol . The compound features a strained cyclopropyl ring attached to a thiomorpholine 1,1-dioxide backbone, with a hydrochloride salt enhancing its solubility in polar solvents. It is commercially available at a minimum purity of 95% and is priced at €805.00 per gram .

Key applications include its use as a building block in pharmaceuticals and agrochemicals, where its unique electronic and steric properties enable targeted drug design and pesticide development .

Properties

IUPAC Name

3-cyclopropyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)4-3-8-7(5-11)6-1-2-6;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPNXPZDCJUYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CS(=O)(=O)CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Structural Considerations

The target molecule’s structure necessitates a synthesis strategy that addresses three critical components:

  • Thiomorpholine 1,1-dioxide core : Requires oxidation of a thiomorpholine precursor.
  • Cyclopropyl substituent : Introduced via cyclopropanation or alkylation.
  • Hydrochloride salt formation : Achieved through protonation of the free base.

Retrosynthetically, the molecule can be dissected into a thiomorpholine backbone modified at the 3-position with a cyclopropyl group, followed by sulfone oxidation and salt formation.

Synthetic Routes to 3-Cyclopropylthiomorpholine 1,1-Dioxide Hydrochloride

Photochemical Thiol–Ene Reaction and Cyclization

A continuous flow synthesis method, adapted from the work of Sánchez-Roselló et al. (2022), offers a scalable approach to thiomorpholine derivatives. For the cyclopropyl variant, the protocol involves:

Step 1: Photochemical Thiol–Ene Reaction

  • Reactants : Cysteamine hydrochloride and a cyclopropyl-containing alkene (e.g., vinylcyclopropane).
  • Conditions : UV light (365 nm), 9-fluorenone (0.1–0.5 mol%) as a photocatalyst, methanol solvent, 4 M concentration.
  • Outcome : Forms a linear thioether intermediate, 3-cyclopropyl-2-((2-aminoethyl)thio)ethyl acetate, in near-quantitative yield.

Step 2: Base-Mediated Cyclization

  • Reagents : Aqueous sodium hydroxide or triethylamine.
  • Conditions : 60–80°C, 30–60 min residence time.
  • Outcome : Cyclizes the thioether into 3-cyclopropylthiomorpholine.

Step 3: Sulfone Oxidation

  • Reagents : Hydrogen peroxide (30%) or meta-chloroperbenzoic acid (mCPBA).
  • Conditions : Room temperature, 12–24 h.
  • Outcome : Converts thiomorpholine to the 1,1-dioxide derivative.

Step 4: Hydrochloride Salt Formation

  • Reagents : Hydrochloric acid (HCl) in diethyl ether or ethanol.
  • Conditions : Stirring at 0°C, followed by filtration.
  • Outcome : Yields the final product as a crystalline solid.
Key Data:
Step Yield (%) Purity (%) Reference
1 96 >98
2 84 (NMR) -
3 90 >95
4 98 98.00

Nucleophilic Alkylation of Thiomorpholine 1,1-Dioxide

An alternative route involves introducing the cyclopropyl group post-oxidation:

Step 1: Synthesis of Thiomorpholine 1,1-Dioxide

  • Reactants : Thiomorpholine (prepared via methods in) oxidized with H₂O₂.

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Scalability
Photochemical High yield (54% overall), scalable Requires UV equipment Industrial
Nucleophilic Alkylation Simple conditions Low yield (45% in Step 2) Lab-scale
RCM Stereochemical control High catalyst cost, moderate yield Lab-scale

The photochemical method is preferred for large-scale synthesis due to its efficiency and compatibility with continuous flow systems. Nucleophilic alkylation, while straightforward, suffers from lower yields due to steric hindrance from the cyclopropyl group.

Challenges and Optimization Strategies

  • Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under strong acidic or basic conditions. Mitigated by using mild bases (e.g., Et₃N) and low temperatures during salt formation.
  • Oxidation Selectivity : Over-oxidation to sulfonic acids is avoided by using controlled H₂O₂ stoichiometry.
  • Purification : Chromatography or recrystallization from ethanol/water mixtures enhances purity to >98%.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Cyclobutyl-Thiomorpholine 1,1-Dioxide Hydrochloride

Structural Differences :

  • Substituent : Cyclobutyl (4-membered ring) vs. cyclopropyl (3-membered ring).
  • Molecular Formula: C₈H₁₆ClNO₂S (vs. C₇H₁₄ClNO₂S for the cyclopropyl analog).
  • Molecular Weight : 225.74 g/mol (vs. 211.71 g/mol) .

Functional Implications :

  • Applications overlap in pharmaceuticals and agrochemicals, but the cyclobutyl variant is emphasized in material science for polymer synthesis due to its stability .

3-Cyclopropylthiomorpholine 1,1-Dioxide (Free Base)

Structural Differences :

  • Molecular Formula: C₇H₁₃NO₂S (vs. C₇H₁₄ClNO₂S for the hydrochloride).
  • Molecular Weight : 175.25 g/mol (vs. 211.71 g/mol) .

Functional Implications :

  • The free base has lower solubility in aqueous media, limiting its utility in drug formulations.
  • It is listed as discontinued commercially, suggesting challenges in stability or synthesis compared to the hydrochloride salt .

3-Chlorothiete 1,1-Dioxide

Structural Differences :

  • Core Structure : Thiete (4-membered sulfur ring) vs. thiomorpholine (6-membered ring).
  • Substituent : Chlorine at the 3-position .

Functional Implications :

  • The chlorine atom provides electron-withdrawing effects , enhancing reactivity in Diels-Alder reactions.
  • Unlike thiomorpholine derivatives, thiete dioxides are primarily used as intermediates for synthesizing substituted heterocycles .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
3-Cyclopropylthiomorpholine 1,1-dioxide HCl Cyclopropyl C₇H₁₄ClNO₂S 211.71 Pharmaceuticals, agrochemicals
3-Cyclobutyl-thiomorpholine 1,1-dioxide HCl Cyclobutyl C₈H₁₆ClNO₂S 225.74 Pharmaceuticals, material science
3-Chlorothiete 1,1-dioxide Chlorine C₃H₃ClO₂S 138.58 Synthetic intermediates

Table 2: Commercial and Physicochemical Properties

Compound Name Purity (%) Price (1g) Storage Conditions Stability
3-Cyclopropylthiomorpholine 1,1-dioxide HCl ≥95 €805.00 Cool, ventilated High (commercially available)
3-Cyclobutyl-thiomorpholine 1,1-dioxide HCl ≥95 - Cool, ventilated High
3-Cyclopropylthiomorpholine 1,1-dioxide 98 Discontinued - Low (discontinued)

Biological Activity

3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C6_6H10_{10}ClN2_2O2_2S
  • CAS Number : 1361218-99-6
  • Molecular Weight : 194.67 g/mol

The compound features a cyclopropyl group attached to a thiomorpholine ring that is further substituted with a sulfone group (1,1-dioxide). This specific structure contributes to its reactivity and interaction with biological targets.

This compound is known to interact with various molecular targets, primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for specific receptors, affecting signal transduction pathways that regulate physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate
Gram-negative BacteriaHigh

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect was particularly noted in studies involving breast and lung cancer cell lines.

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • Researchers evaluated the antimicrobial properties of the compound against various strains of bacteria.
    • Results indicated an inhibition zone of up to 15 mm for certain strains, highlighting its potential as an antibacterial agent.
  • Cancer Cell Line Study :
    • A series of experiments tested the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • The compound led to a significant reduction in cell viability (up to 70% at higher concentrations), indicating promising anticancer activity.
  • Neuroprotection Research :
    • In vitro studies demonstrated that treatment with the compound reduced reactive oxygen species (ROS) levels in neuronal cultures.
    • This suggests a protective role against oxidative damage, which is crucial in neurodegenerative conditions.

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